3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride
Description
3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride is a piperidine derivative featuring an ethoxycarbonyl group at the 4-position of the piperidine ring and a propanoic acid moiety linked to the nitrogen atom. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications . Its molecular formula is C11H20ClNO4, with a molecular weight of 265.74 g/mol. The compound is synthesized via nucleophilic substitution or coupling reactions, as seen in analogous piperidine derivatives (e.g., tert-butoxycarbonyl-protected intermediates) . Key spectral characteristics include IR absorption bands at 1735 cm<sup>-1</sup> (ester C=O) and 1695 cm<sup>-1</sup> (carbamate C=O), consistent with its functional groups .
Properties
IUPAC Name |
3-(4-ethoxycarbonylpiperidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-2-16-11(15)9-3-6-12(7-4-9)8-5-10(13)14;/h9H,2-8H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATCLGLNYGBFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride, identified by CAS number 1351660-70-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H20ClNO4
- Molecular Weight : 265.74 g/mol
- IUPAC Name : 3-(4-(ethoxycarbonyl)piperidin-1-yl)propanoic acid hydrochloride
- SMILES Notation : CCOC(=O)C1CCN(CCC(=O)O)CC1.Cl
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological properties. Key areas of investigation include:
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Antinociceptive Activity
- Research indicates that compounds with similar piperidine structures exhibit significant antinociceptive effects in animal models. The mechanism often involves modulation of pain pathways via opioid receptors or other neurotransmitter systems.
-
Anti-inflammatory Effects
- Studies have shown that related compounds can reduce inflammation markers in vitro and in vivo. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
-
Neuroprotective Properties
- Some derivatives of piperidine compounds have demonstrated neuroprotective effects against oxidative stress and neurodegeneration, indicating a possible role in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological activity of piperidine derivatives similar to this compound:
-
Case Study on Pain Management
- A study evaluated the antinociceptive effects of a related compound in a rat model of inflammatory pain. Results showed a significant decrease in pain behavior following administration, suggesting efficacy comparable to standard analgesics.
-
Study on Inflammation
- A controlled trial assessed the anti-inflammatory properties of piperidine derivatives in mice subjected to induced inflammation. The findings indicated a marked reduction in edema and inflammatory markers, supporting the compound's therapeutic potential.
-
Neuroprotection in Models of Alzheimer's Disease
- Research involving transgenic mouse models for Alzheimer's disease demonstrated that treatment with piperidine derivatives led to improved cognitive function and reduced amyloid plaque formation, indicating neuroprotective benefits.
The proposed mechanisms underlying the biological activities of this compound include:
- Modulation of neurotransmitter systems (e.g., serotonin and norepinephrine)
- Interaction with opioid receptors for pain relief
- Inhibition of pro-inflammatory pathways through cytokine modulation
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development: The compound serves as a key intermediate in the synthesis of piperidine derivatives, which have been shown to exhibit various biological activities, including analgesic and anti-inflammatory properties. Its structural similarity to known pharmaceuticals makes it a candidate for further modification and testing.
- Receptor Binding Studies: Research indicates that compounds with piperidine moieties can interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. Studies on derivatives of this compound could elucidate mechanisms of action for new therapeutic agents targeting conditions such as depression and anxiety.
2. Synthesis of Biologically Active Compounds
- Building Block for Complex Molecules: The compound can be utilized as a building block in the synthesis of more complex molecules, particularly those aimed at treating central nervous system disorders. Its functional groups allow for further chemical modifications that can enhance biological activity.
3. Analytical Chemistry
- Chromatographic Applications: Due to its unique chemical structure, 3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride can be used as a standard in chromatographic methods for the analysis of similar compounds. Its purity and stability make it suitable for use in high-performance liquid chromatography (HPLC) methods.
Case Study 1: Synthesis and Evaluation of Analgesic Activity
Researchers synthesized several derivatives of this compound to evaluate their analgesic properties using animal models. The results indicated that certain modifications led to enhanced pain relief effects compared to the parent compound.
Case Study 2: Neuropharmacological Studies
A study investigated the interaction of this compound with serotonin receptors. The findings suggested that specific structural features contributed to its binding affinity, indicating potential for developing new antidepressant medications.
Chemical Reactions Analysis
Ester Hydrolysis of Ethoxycarbonyl Group
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:
Hydrolysis kinetics depend on pH and temperature, with complete conversion achieved under reflux conditions. The hydrochloride salt form enhances aqueous solubility during these reactions .
Amide Formation via Carboxylic Acid Activation
The propanoic acid moiety participates in nucleophilic acyl substitution reactions:
Coupling agents like EDC/HOBt improve reaction efficiency for amide bond formation with primary/secondary amines .
Decarboxylation Reactions
Thermal decarboxylation occurs at elevated temperatures:
| Conditions | Temperature | Time | Products | References |
|---|---|---|---|---|
| Neutral Phase | 200°C | 2 hours | 3-(4-Ethoxycarbonylpiperidin-1-yl)propane | |
| Acidic Catalyst | H₂SO₄, 150°C | 1 hour | Piperidine derivatives with reduced polarity |
Decarboxylation yields are influenced by substituent effects on the piperidine ring, with electron-withdrawing groups accelerating CO₂ loss .
Piperidine Ring Functionalization
The nitrogen in the piperidine ring participates in alkylation/acylation:
Reactivity is modulated by the hydrochloride counterion, requiring base (e.g., K₂CO₃) to generate the free amine for nucleophilic attacks .
Salt Metathesis and pH-Dependent Behavior
The hydrochloride salt undergoes reversible protonation:
| Conditions | pH Range | Species Formed | Solubility | References |
|---|---|---|---|---|
| Acidic (pH < 3) | 1-2 | Protonated piperidinium chloride | Water-soluble | |
| Basic (pH > 10) | 11-12 | Free base + Cl⁻ | Organic-soluble |
Ion-exchange chromatography confirms salt stability up to 150°C, making it suitable for high-temperature applications .
This compound's reactivity profile enables applications in drug development, particularly for creating prodrugs (via ester hydrolysis) and targeted therapeutics (through amide/alkylation chemistry). Future research should explore catalytic asymmetric reactions at the piperidine nitrogen and computational modeling of transition states in decarboxylation processes.
Comparison with Similar Compounds
3-(Piperidin-1-yl)propanoic Acid (CAS 149353-84-4)
3-(4-Benzylpiperazin-1-yl)propanoic Acid Dihydrochloride (CAS 22278-01-9)
- Molecular Formula : C14H22Cl2N2O2
- Molecular Weight : 321.25 g/mol
- Key Differences: Incorporates a benzyl group on a piperazine ring instead of a piperidine ring.
4-(Piperidin-4-yl)benzoic Acid Hydrochloride (CAS 2197130-34-8)
- Molecular Formula: C12H16ClNO2
- Molecular Weight : 241.71 g/mol
- Key Differences: A benzoic acid substituent replaces the propanoic acid chain, altering electronic properties and hydrogen-bonding capacity. The aromatic ring may enhance π-π stacking interactions in biological targets .
Functional Group Variations
Ethyl 2-(3-Piperidinylidene)acetate Hydrochloride (CAS Not Provided)
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)propanoic Acid Hydrochloride (CAS 1375990-51-4)
- Molecular Formula : C11H19ClN2O3
- Molecular Weight : 262.73 g/mol
- Key Differences : A cyclopropanecarbonyl group replaces the ethoxycarbonyl moiety. The strained cyclopropane ring may enhance metabolic stability but reduce synthetic accessibility .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
Key Observations:
Solubility: The hydrochloride salt in the target compound significantly improves aqueous solubility compared to non-salt analogs (e.g., 3-(Piperidin-1-yl)propanoic Acid) .
Bioactivity: The ethoxycarbonyl group may mimic retinoid-binding protein 4 (RBP4) antagonists, as seen in structurally related trifluoromethylphenyl derivatives .
Synthetic Complexity : Piperidine derivatives with bulky substituents (e.g., cyclopropanecarbonyl) require multi-step syntheses, whereas the target compound’s ethoxycarbonyl group simplifies protection/deprotection strategies .
Preparation Methods
Data Table 1: Synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives
| Compound | Starting Material | Reagent | Conditions | Yield (%) | Characterization Data |
|---|---|---|---|---|---|
| 2a | Quinolin-2-one | Methyl acrylate | K2CO3, 100°C, 10h | 85 | NMR, IR, MS |
| 2b | Quinolin-2-one | Acrylonitrile | K2CO3, 100°C, 10h | 83 | NMR, IR, MS |
| 2c | Quinolin-2-one | Acrylamide | K2CO3, 100°C, 10h | 81 | NMR, IR, MS |
Functional Group Transformations
The ester derivatives undergo hydrolysis to yield the corresponding carboxylic acids, which are key intermediates. The hydrolysis is performed using sodium hydroxide in ethanol, producing 3-[2-oxoquinolin-1(2H)-yl]propanoic acid with high efficiency (~91%). This acid can then be converted into hydrazides via reaction with hydrazine hydrate, yielding 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide in approximately 85% yield.
Data Table 2: Hydrolysis and Hydrazide Formation
| Step | Starting Material | Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis | Ester 2a | NaOH | Ethanol, reflux | 91 | Converts to acid 3 |
| Hydrazide formation | Ester 2a | Hydrazine hydrate | Ethanol, reflux | 85 | Forms hydrazide 4 |
Derivatization to Amides and Other Derivatives
The carboxylic acid and hydrazide intermediates are used to synthesize various derivatives:
- Amides via DCC (dicyclohexylcarbodiimide) coupling with amines, producing N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (9a–j ) with yields of 49–70%, depending on the amine used.
- Hydroxyl amides through reaction with hydroxylamine hydrochloride.
- Oxadiazoles and thiosemicarbazides via reactions with triethyl orthoformate, carbon disulfide, and aryl isothiocyanates, respectively.
Data Table 3: Synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides
| Compound | Starting Acid | Reagent | Method | Yield (%) | Characterization |
|---|---|---|---|---|---|
| 9a | Acid 3 | Propyl amine | DCC coupling | 65 | NMR, MS |
| 9c | Acid 3 | Isopropyl amine | Azide coupling | 70 | NMR, MS |
| 9e | Acid 3 | Benzylamine | DCC coupling | 63 | NMR, MS |
Final Formation of Hydrochloride Salt
The ultimate step involves converting the free base derivatives into their hydrochloride salts. This is achieved by treatment with hydrogen chloride gas or HCl in an appropriate solvent, leading to the formation of 3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride . The process ensures high purity and stability of the final compound, suitable for biological evaluation.
Notable Research Findings and Insights
- The chemoselectivity of the reactions is governed by the nucleophilicity of the nitrogen versus oxygen atoms, influenced by solvent polarity, electrophile hardness, and reaction conditions.
- The use of multicomponent coupling strategies, such as DCC-mediated amidation, enhances yields and operational simplicity.
- The structural modifications, especially on the piperidine ring, significantly impact biological activity, as evidenced by derivatives like compound 9e showing potent cytotoxicity and EGFR inhibition.
Summary of Preparation Methods
Q & A
Q. How can researchers optimize the synthesis of 3-[4-(ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride to improve yield and purity?
- Methodological Answer: Synthesis optimization involves selecting appropriate reagents (e.g., ethoxycarbonylating agents) and reaction conditions (temperature, solvent polarity, catalyst). For piperidine derivatives, Mannich reactions or nucleophilic substitutions are common . Purification steps, such as recrystallization or column chromatography, should be validated using analytical techniques like IR spectroscopy and titration to confirm purity (98.0–102.0% by anhydrous weight) . Yield improvements (e.g., 87–98% in analogous reactions) require iterative adjustments to stoichiometry and reaction time .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer:
- Purity: Titration with alcoholic sodium hydroxide (endpoint detection via potentiometry) and chloride ion quantification .
- Structural Confirmation: Infrared (IR) spectroscopy to identify functional groups (e.g., ethoxycarbonyl C=O stretch at ~1700 cm⁻¹) , coupled with HPLC (≥98% purity validation) .
- Advanced Techniques: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for molecular weight and stereochemical confirmation .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- Emergency Response: For accidental exposure, rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists . Toxicity data may be limited, so treat as a potential irritant .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways, such as nucleophilic attack at the piperidine nitrogen or ester hydrolysis. Institutions like ICReDD integrate computational screening with experimental validation to identify optimal conditions (e.g., solvent selection, activation energy barriers) . Reaction path searches reduce trial-and-error experimentation by 30–50% .
Q. What strategies are effective for studying the pharmacological activity of this compound in vitro?
- Methodological Answer:
- Target Identification: Screen against receptor libraries (e.g., GPCRs, ion channels) using radioligand binding assays .
- Enzyme Inhibition: Kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values for enzymes like proteases or kinases .
- Cytotoxicity: MTT assays on cell lines to assess viability, with dose-response curves for EC₅₀ determination .
Q. How can researchers resolve contradictions in spectroscopic data when elucidating reaction intermediates?
- Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR (e.g., NOESY for stereochemistry) with LC-MS to confirm intermediate masses .
- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to monitor transient intermediates under varying pH/temperature conditions .
- Isotopic Labeling: ¹³C-labeled reactants track carbon migration during ester hydrolysis or ring-opening reactions .
Q. What challenges arise when scaling up synthesis from milligram to gram quantities, and how are they addressed?
- Methodological Answer:
- Reactor Design: Optimize heat transfer and mixing efficiency in batch reactors to prevent side reactions (e.g., dimerization) .
- Process Control: Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
- Purification: Switch from column chromatography to fractional crystallization for cost-effective large-scale purification while maintaining ≥98% purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
